2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-phenethylpropanamide
Description
2-((5-(3-Bromophenyl)oxazol-2-yl)thio)-N-phenethylpropanamide is a synthetic organic compound featuring a central oxazole ring substituted with a 3-bromophenyl group at the 5-position. The oxazole moiety is linked via a thioether bridge to a propanamide backbone, which is further substituted with a phenethylamine group.
Properties
IUPAC Name |
2-[[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl]-N-(2-phenylethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2O2S/c1-14(19(24)22-11-10-15-6-3-2-4-7-15)26-20-23-13-18(25-20)16-8-5-9-17(21)12-16/h2-9,12-14H,10-11H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCIFQIVQGPFNLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCC1=CC=CC=C1)SC2=NC=C(O2)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-phenethylpropanamide is a derivative of oxazole that has garnered attention for its potential biological activities, particularly in the fields of anti-cancer and anti-inflammatory therapies. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This structure features an oxazole ring, a thioether linkage, and a phenethylamide moiety, which contribute to its biological activity.
Research indicates that compounds containing oxazole rings often exhibit significant interactions with various biological targets. The mechanisms by which this compound exerts its effects include:
- Inhibition of Enzymatic Activity : Many oxazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammatory processes .
- Antineoplastic Properties : The compound has demonstrated potential in inhibiting tumor growth through various pathways, including apoptosis induction and cell cycle arrest .
- Analgesic Effects : Similar compounds have been evaluated for analgesic activity, suggesting that this derivative may also possess pain-relieving properties through modulation of pain pathways .
Antitumor Activity
A study focused on oxazole derivatives indicated that compounds with similar structures exhibited significant cytotoxicity against various cancer cell lines. The cytotoxic effects were assessed using the MTT assay, revealing that this compound could potentially inhibit the proliferation of cancer cells effectively.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (Cervical Cancer) | 15.4 | |
| MCF7 (Breast Cancer) | 12.8 | |
| A549 (Lung Cancer) | 10.6 |
Anti-inflammatory Activity
The anti-inflammatory potential was evaluated through various assays measuring the inhibition of COX enzymes and pro-inflammatory cytokines. The compound showed promising results compared to standard anti-inflammatory drugs.
| Assay Type | Result | Standard Drug |
|---|---|---|
| COX-2 Inhibition | IC50 = 0.024 µM | Celecoxib (0.05 µM) |
| TNF-alpha Reduction | 50% Inhibition | Aspirin (41% Inhibition) |
Analgesic Activity
The analgesic effects were assessed using the hot plate and writhing tests in animal models. The results indicated that the compound significantly reduced pain responses.
| Test Type | Response Reduction (%) | Control Group |
|---|---|---|
| Hot Plate Test | 45% | 30% |
| Writhing Test | 60% | 25% |
Case Studies
In a recent case study involving the administration of similar oxazole derivatives in murine models, researchers observed reduced tumor size and improved survival rates compared to untreated controls. Histopathological examinations revealed no significant toxicity or adverse effects on vital organs, suggesting a favorable safety profile for further development .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-phenethylpropanamide and related compounds:
Structural and Functional Insights
Heterocyclic Core Variations: Oxazole vs. Benzoxazole: The benzoxazole derivatives (e.g., 12c) exhibit enhanced cytotoxicity against HepG2 cells compared to oxazole-based compounds, likely due to increased planarity and π-π stacking interactions with cellular targets . Triazole vs.
Substituent Effects: Halogenation: The 3-bromophenyl group in the target compound may enhance electrophilicity and binding to biological targets compared to non-halogenated analogs. Similarly, 4-fluorophenyl in Compound 31 improves target specificity .
Synthetic Routes :
- The target compound and triazole derivatives (7a–7c) were synthesized via multi-step protocols involving cyclization and Suzuki coupling, whereas thiazole-based Compound 31 required a Suzuki reaction post-amide formation .
Spectroscopic and Computational Data: IR and NMR spectra confirmed the thioether and amide linkages in all compounds. DFT studies on the target compound highlighted its polarizable electron distribution, suggesting utility in NLO materials . UV-Vis data for triazole derivatives (7a–7c) indicate moderate absorbance in the near-UV range, less pronounced than benzoxazole derivatives with strong cytotoxic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
